4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol
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Overview
Description
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol is a chemical compound with the molecular formula C8H14O6 and a molecular weight of 206.193 g/mol . It is characterized by its unique bicyclic structure, which includes three oxygen atoms and a methoxy group. This compound has a density of 1.4 g/cm³ and a boiling point of 377.4°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted diol with a suitable oxidizing agent to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Trans-decalin: A bicyclic compound with similar structural features but different functional groups.
Trans-octalin: Another bicyclic compound with structural similarities but distinct chemical properties.
Uniqueness
4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol is unique due to its specific arrangement of oxygen atoms and the presence of a methoxy group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
50256-50-3 |
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Molecular Formula |
C8H14O6 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
6-methoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C8H14O6/c1-11-8-6(10)5(9)7-4(14-8)2-12-3-13-7/h4-10H,2-3H2,1H3 |
InChI Key |
SCPZHNFZLGNUMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C2C(O1)COCO2)O)O |
Origin of Product |
United States |
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